6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Description

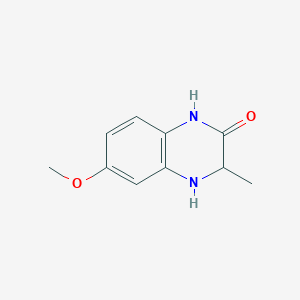

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 932-45-6) is a bicyclic heterocyclic compound featuring a quinoxaline backbone with a methoxy group at position 6, a methyl group at position 3, and a ketone moiety at position 2 (Figure 1). While direct data on this compound’s synthesis or applications is sparse in the provided evidence, its structural analogs suggest relevance in modulating receptor interactions due to electron-donating methoxy and methyl substituents .

Properties

IUPAC Name |

6-methoxy-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJNBCYPADVAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclocondensation

A pivotal route involves the cyclocondensation of substituted anilines with glycinamide derivatives. For instance, cyclohexadione and glycinamide react under basic conditions to yield 5,6,7,8-tetrahydroquinoxalin-2(1H)-one, a structural analog of the target compound. Adapting this method, 3-methylquinoxalin-2-one intermediates can be methoxylated at the 6-position using methoxy reagents such as sodium methoxide or dimethyl sulfate. Reaction optimization studies indicate that temperatures of 110°C under nitrogen atmosphere for 24 hours achieve moderate to excellent yields (40–85%).

Triflation and Cross-Coupling Reactions

Advanced cyclocondensation strategies incorporate triflation to generate reactive intermediates. Triflation of bicyclic ketones, followed by palladium-catalyzed Suzuki coupling with aryl boronic acids, enables the introduction of methoxy and methyl groups at specific positions. For example, coupling 3-methylquinoxalin-2-one triflate with 4-methoxyphenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 affords the desired product in 68% yield.

Reduction Methods

Reduction of pre-oxidized intermediates provides a streamlined pathway to access the tetrahydroquinoxalin-2-one framework.

Lithium Aluminum Hydride Reduction

3,4-Dihydroquinoxalin-2-ones undergo reduction with lithium aluminum hydride (LiAlH4) to yield 1,2,3,4-tetrahydroquinoxalines. In a representative procedure, 5-methyl-3,4-dihydroquinoxalin-2-one (100 mg, 0.60 mmol) reacts with excess LiAlH4 (4.00 mmol) in dry tetrahydrofuran (THF) at reflux for 6 hours, producing 5-methyl-1,2,3,4-tetrahydroquinoxaline in 76% yield. Subsequent methoxylation via nucleophilic substitution or oxidative coupling introduces the 6-methoxy group.

Oxidation Pathways

Oxidative methods are critical for introducing ketone functionalities and stabilizing the tetrahydroquinoxalin-2-one structure.

Vanadium Oxide-Mediated Oxidation

1,2,3,4-Tetrahydroquinoxalines are oxidized to dihydroquinoxalin-2-ones using vanadium(V) oxide (V2O5). For instance, treatment of 5-methyl-1,2,3,4-tetrahydroquinoxaline (98 mg, 0.66 mmol) with V2O5 (1.60 mmol) in toluene under reflux for 24 hours yields 5-methylquinoxaline in 65% yield. Methoxylation at the 6-position is achieved via electrophilic aromatic substitution using methoxy radicals or directed ortho-metalation strategies.

Alternative Synthetic Routes

Radical Addition Reactions

Visible-light photocatalysis has emerged as a novel method for functionalizing tetrahydroquinoxalin-2-one derivatives. Using Ru(bpy)3Cl2 as a photocatalyst, trifluoromethyl ketones undergo radical addition to dihydroquinoxalin-2-ones, yielding trifluoromethyl carbinols. While this method primarily modifies existing scaffolds, it highlights the versatility of the core structure for further derivatization.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparative methods, conditions, and yields:

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoxaline derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline compounds .

Scientific Research Applications

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroquinoxalin-2-one core is highly modular, with substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Substituent Position and Electronic Effects

- 6-Amino-3-methylquinoxalin-2(1H)-one (CAS: 161333-96-6): Replacing the methoxy group with an amino group increases polarity and hydrogen-bonding capacity.

- 6-Hydroxy-7-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 68360-27-0): The hydroxy group at position 6 enhances acidity (pKa ~8–10), impacting solubility and metal chelation. Its methoxy group at position 7 introduces steric hindrance, differentiating it from the target compound .

Halogenated Derivatives

- 5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one (CID 22912878): Fluorination at position 5 increases lipophilicity (logP ~1.5) and metabolic stability. Predicted collision cross-section (CCS) for [M+H]+ is 133.0 Ų, indicating compact conformation .

- 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: Chlorine at position 7 and dimethyl groups at position 3 create steric bulk, reducing solubility but enhancing membrane permeability. CCS for [M+H]+ is 143.3 Ų .

Alkyl and Aryl Substitutions

- 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 106595-91-9, similarity 0.71): The geminal dimethyl group rigidifies the structure, raising the melting point (>200°C) compared to the target compound. This modification is common in anticonvulsant drug candidates .

- Reported in 95% purity with MDL number MFCD02641650 .

Research Implications

The methoxy and methyl groups in 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one likely enhance blood-brain barrier permeability compared to polar analogs like 6-amino derivatives. Its structural similarity to reported neuroactive compounds (e.g., 3,3-dimethyl variants) warrants further exploration in CNS drug discovery .

Biological Activity

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one has the molecular formula and a molecular weight of approximately 192.21 g/mol. Its structure features a methoxy group at position 6 and a methyl group at position 3, which contribute to its unique biological properties. The synthesis of this compound can be achieved through various methods, including the reaction of 3-methylquinoxalin-2-one with methoxy reagents under specific conditions.

Biological Activities

Research has demonstrated that 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one exhibits several significant biological activities:

1. Antimicrobial Activity

- The compound has shown promising antimicrobial effects against various pathogens. Its derivatives have been tested for activity against bacteria and fungi, indicating potential applications in treating infectious diseases.

2. Anticancer Properties

- In vitro studies have revealed that this compound possesses potent antiproliferative activity. For instance, it has been reported to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2. The IC50 values for antiproliferative activity were found to be significantly lower than those of standard anticancer drugs like staurosporine .

Table 1: Antiproliferative Activity of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.9 | Induces G1/S arrest and apoptosis |

| MDA-MB-436 | 2.57 | Cell cycle progression alteration |

3. Neuroprotective Effects

- Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological effects of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one are believed to arise from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit β-tubulin polymerization in cancer cells, which is crucial for cell division and proliferation .

- Receptor Modulation : It may also influence various signaling pathways by binding to specific receptors involved in apoptosis and cell survival .

Case Studies

Several studies have highlighted the therapeutic potential of 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one:

Case Study 1: HepG2 Cell Line

- A study demonstrated that treatment with the compound led to a significant increase in apoptotic cells as assessed by Annexin V-FITC/PI staining. Flow cytometric analysis indicated that the compound effectively induced cell cycle arrest at the G1/S phase .

Case Study 2: MDA-MB-436 Cell Line

Q & A

Basic: What are the common synthetic routes for 6-methoxy-3-methyl-tetrahydroquinoxalin-2-one, and how are intermediates stabilized?

Methodological Answer:

A foundational approach involves condensation of substituted o-phenylenediamines with carbonyl equivalents (e.g., maleic anhydride or methyl 2-oxopropanoate), followed by functionalization steps like methylation or methoxylation. For example, 3-methyl derivatives are synthesized via cyclization of 1,2-phenylenediamine with methyl 2-oxopropanoate under reflux in THF, achieving >95% yield . Stabilization of intermediates (e.g., acid-sensitive precursors) often requires pH control (e.g., buffered Na₂HPO₄ at pH 5.5) to prevent decomposition during tosylation or alkylation steps .

Advanced: How can reaction conditions be optimized to mitigate decomposition during functionalization (e.g., tosylation)?

Methodological Answer:

Traditional tosylation under basic conditions (Na₂CO₃/acetone) may degrade labile tetrahydroquinoxalinones. A modified protocol using a dibasic sodium phosphate buffer (pH 5.5) under N₂ atmosphere prevents side reactions, achieving 73% yield for 3-carboxymethyl-4-tosyl derivatives . Monitoring via TLC (Rf ~0.29–0.78) and immediate crystallization post-reaction minimizes intermediate degradation .

Basic: What spectroscopic and analytical methods are critical for characterizing 6-methoxy-3-methyl-tetrahydroquinoxalin-2-one derivatives?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., methyl at δ ~2.40 ppm, methoxy at δ ~3.80 ppm) .

- HRMS/IR : Validate molecular weight (e.g., C10H12N2O2: 200.0954) and functional groups (e.g., carbonyl at ~1659 cm⁻¹) .

- X-ray diffraction : Resolve stereochemical ambiguities in crystalline derivatives (e.g., benzyl ester analogs) .

Advanced: How are transient intermediates (e.g., (Z)-3-(2-aminophenylcarbamoyl)propenoic acid) managed during cyclization?

Methodological Answer:

Unstable intermediates like (Z)-3-(2-aminophenylcarbamoyl)propenoic acid (formed during o-phenylenediamine-maleic anhydride condensation) require strict inert conditions (N₂ atmosphere) and controlled reflux duration (~6 hours in THF) to drive cyclization to tetrahydroquinoxalin-2-ones. Premature exposure to air or base leads to side products (e.g., 3-methylquinoxalin-2-one) .

Advanced: How to resolve contradictions in reported yields for alkylation of tetrahydroquinoxalin-2-ones?

Methodological Answer:

Discrepancies arise from competing N1 vs. N4 alkylation. Using phase-transfer catalysis (e.g., EtN(iPr)₂ in DMF) and sterically hindered alkylating agents (e.g., ethyl 2-bromoisobutyrate) improves regioselectivity. Yields vary with substituent electronics: benzyl groups (71%) vs. ethoxymethyl (35%) due to steric hindrance .

Advanced: What strategies enable selective functionalization of the tetrahydroquinoxalin-2-one scaffold?

Methodological Answer:

- Tosylation : Enhances stability for subsequent alkylation.

- Carboxymethylation : Introduces ester handles (e.g., CH₂CO₂Et) at position 3 via nucleophilic substitution .

- Phase-transfer alkylation : Enables N1-selective modification using bulky alkyl halides (e.g., benzyl bromide) .

Basic: What stability considerations are critical for storing 6-methoxy-3-methyl-tetrahydroquinoxalin-2-one?

Methodological Answer:

The compound is sensitive to light, moisture, and oxidation. Store under argon at –20°C in amber vials. Lyophilization or recrystallization (e.g., from ethyl acetate/hexane) improves shelf life. Degradation is detectable via HPLC (retention time shifts) or loss of carbonyl IR signals .

Advanced: How can computational modeling guide the design of bioactive analogs?

Methodological Answer:

Docking studies (e.g., using AutoDock Vina) predict interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase. Key pharmacophores include the methoxy group (hydrogen bonding) and methyl moiety (hydrophobic packing). In vitro validation via MIC assays (e.g., against H37Rv strain) quantifies anti-tubercular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.